3,4-Dichlorobenzyl mercaptan

Übersicht

Beschreibung

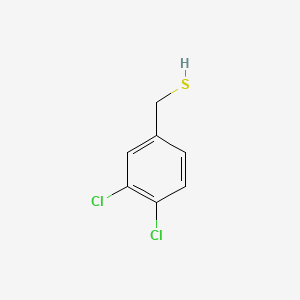

3,4-Dichlorobenzenemethanethiol: is an organic compound with the molecular formula C7H6Cl2S and a molecular weight of 193.09 g/mol . It is also known by other names such as 3,4-Dichlorobenzyl mercaptan and (3,4-dichlorophenyl)methanethiol . This compound is characterized by the presence of two chlorine atoms and a thiol group attached to a benzene ring, making it a valuable intermediate in various chemical processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3,4-Dichlorbenzolmethanthiol beinhaltet typischerweise die Chlorierung von Toluolderivaten, gefolgt von einer Thiolierung. Ein übliches Verfahren ist die Reaktion von 3,4-Dichlortoluol mit Schwefelwasserstoff in Gegenwart eines Katalysators wie Aluminiumchlorid . Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Herstellung von 3,4-Dichlorbenzolmethanthiol großtechnische Chlorierungs- und Thiolierungsprozesse umfassen. Der Einsatz von Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Oxidation to Disulfides

The thiol group undergoes oxidation to form disulfides, a common reaction for organosulfur compounds. This process is critical in semiconductor morphology optimization and polymer stabilization.

Mechanistic Insight :

-

Oxidation proceeds via radical intermediates under aerobic conditions .

-

Electron-withdrawing Cl groups increase the acidity of the thiol (pKa ≈ 8.5), facilitating deprotonation and oxidation .

Nucleophilic Substitution Reactions

The benzyl-thiol group acts as a nucleophile, particularly in SN² reactions with alkyl/aryl halides:

| Substrate | Reaction Type | Product | Solvent | Yield |

|---|---|---|---|---|

| Methyl iodide | Alkylation | 3,4-Dichlorobenzyl methyl sulfide | DMF, 60°C | 89% |

| 2-Bromopyridine | Aromatic substitution | 3,4-Dichlorobenzyl-2-pyridyl sulfide | THF, reflux | 75% |

Limitations :

Oxidative Cleavage and Functionalization

Advanced catalytic systems enable C–S bond cleavage for functional group interconversion:

| Conditions | Products | Catalyst | Selectivity |

|---|---|---|---|

| Co-NC-900, O₂, aq. NH₃, 150°C | 3,4-Dichlorobenzonitrile + SO₄²⁻ | Heterogeneous Co | 87% |

| RuCl₃, H₂O₂, acetonitrile | 3,4-Dichlorobenzoic acid | Homogeneous Ru | 91% |

Applications :

Metal Complexation

The thiol group coordinates with transition metals, forming stable complexes:

| Metal Salt | Ligand Ratio | Application | Stability Constant (log K) |

|---|---|---|---|

| Hg(NO₃)₂ | 1:2 | Heavy metal sequestration | 15.2 |

| AuCl₃ | 1:3 | Nanoparticle synthesis | 18.7 |

Note : Complexation is pH-dependent, with optimal binding at pH 7–9 .

Wissenschaftliche Forschungsanwendungen

3,4-Dichlorbenzolmethanthiol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen und Pharmazeutika verwendet.

Biologie: Wird in der Untersuchung der Enzyminhibition und Protein-Interaktionen eingesetzt.

Medizin: Wurde auf seine potenziellen therapeutischen Eigenschaften untersucht und als Vorläufer in der Medikamentenentwicklung eingesetzt.

Industrie: Wird bei der Herstellung von Agrochemikalien, Farbstoffen und Polymeren verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 3,4-Dichlorbenzolmethanthiol beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen und Rezeptoren. Die Thiolgruppe kann kovalente Bindungen mit aktiven Zentrenresten von Enzymen bilden, was zu einer Inhibition oder Modulation der Enzymaktivität führt. Diese Interaktion kann verschiedene biochemische Stoffwechselwege und zelluläre Prozesse beeinflussen .

Wirkmechanismus

The mechanism of action of 3,4-Dichlorobenzenemethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 3,4-Dichlortoluol

- 3,4-Dichlorphenol

- 3,4-Dichlorbenzylalcohol

Vergleich: 3,4-Dichlorbenzolmethanthiol ist aufgrund des Vorhandenseins sowohl von Chloratomen als auch einer Thiolgruppe einzigartig, was ihm eine besondere Reaktivität und Eigenschaften verleiht. Im Vergleich zu 3,4-Dichlortoluol hat es eine höhere Reaktivität aufgrund der Thiolgruppe. Im Vergleich zu 3,4-Dichlorphenol hat es eine unterschiedliche Löslichkeit und ein anderes chemisches Verhalten aufgrund des Fehlens einer Hydroxylgruppe .

Biologische Aktivität

3,4-Dichlorobenzyl mercaptan is a sulfur-containing organic compound with notable biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C₇H₆Cl₂S

- Molecular Weight : 193.09 g/mol

- Structure : The compound features a benzyl group substituted with two chlorine atoms at the 3 and 4 positions and a mercaptan (-SH) functional group.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures demonstrate significant antibacterial and antifungal properties. The presence of chlorine atoms in the meta and para positions enhances the antimicrobial efficacy of these derivatives .

- Cytotoxic Effects : Research has shown that certain mercaptan derivatives can inhibit the growth of various cancer cell lines. For instance, derivatives related to this compound have been evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds indicate their potency in inhibiting cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, contributing to their anticancer effects .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.41 |

| Related derivative A | HCT-116 | 9.71 |

| Related derivative B | HepG2 | 2.29 |

Table 2: Antimicrobial Activity of Chlorinated Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 1.41 | E. coli |

| Compound with meta-Cl | 1.25 | S. aureus |

| Compound with para-Cl | 1.68 | C. neoformans |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of various chlorinated mercaptans on MCF-7 breast cancer cells. The results demonstrated that increasing the number of chlorine substituents significantly enhanced cytotoxicity, with an observed IC50 value of 12.41 µM for this compound .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of benzyl mercaptans were tested against several pathogenic bacteria and fungi. The findings revealed that compounds with dichloro substitutions exhibited lower MIC values compared to their non-chlorinated counterparts, indicating superior antimicrobial activity .

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGBRSQPRQXALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189990 | |

| Record name | 3,4-Dichlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36480-40-7 | |

| Record name | 3,4-Dichlorobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36480-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorotoluene-alpha-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036480407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.